N-benzyl-6-chloro-2-methylpyrimidin-4-amine

Description

BenchChem offers high-quality N-benzyl-6-chloro-2-methylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-6-chloro-2-methylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-6-chloro-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-9-15-11(13)7-12(16-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWLCWLYMHHQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-benzyl-6-chloro-2-methylpyrimidin-4-amine chemical properties"

An In-depth Technical Guide to N-benzyl-6-chloro-2-methylpyrimidin-4-amine

This guide provides a comprehensive technical overview of N-benzyl-6-chloro-2-methylpyrimidin-4-amine, a key heterocyclic intermediate in contemporary medicinal chemistry. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's properties, synthesis, reactivity, and applications. We will move beyond simple data recitation to explore the causal relationships behind its chemical behavior and its strategic importance in the synthesis of bioactive molecules.

Core Identity and Structural Framework

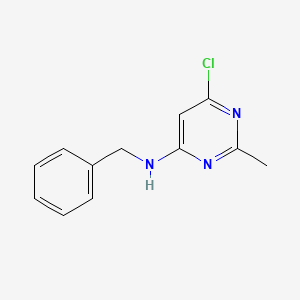

N-benzyl-6-chloro-2-methylpyrimidin-4-amine is a disubstituted pyrimidine derivative. The core structure consists of a pyrimidine ring functionalized with a methyl group at the 2-position, a benzylamino group at the 4-position, and a reactive chlorine atom at the 6-position. This specific arrangement of functional groups makes it a versatile building block, particularly for creating libraries of potential kinase inhibitors.

The IUPAC name for this compound is N-benzyl-6-chloro-2-methylpyrimidin-4-amine . Its identity is definitively established by its CAS Number: 25710-11-6 [1].

Caption: Chemical structure of N-benzyl-6-chloro-2-methylpyrimidin-4-amine.

Physicochemical and Safety Profile

Understanding the physical properties and safety hazards is paramount before any laboratory work. While extensive experimental data for this specific compound is not publicly available, we can summarize its core identifiers and infer its safety profile from its structural components and related compounds.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 25710-11-6 | [1] |

| Molecular Formula | C₁₂H₁₂ClN₃ | [1] |

| Molecular Weight | 233.70 g/mol | [1] |

| Appearance | Inferred to be an off-white to yellow solid, similar to its precursors. | [2] |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents; low solubility in water. | N/A |

| Melting Point | Not specified. For reference, the precursor 2-Amino-4-chloro-6-methylpyrimidine melts at 182-186 °C.[2] | N/A |

Safety and Handling Insights

This compound is classified as an irritant [1]. The key structural motifs—a chlorinated heterocycle and a benzylamine moiety—dictate its toxicological profile.

-

Chlorinated Pyrimidines: These compounds can be irritants and are often harmful if swallowed or inhaled. The precursor, 6-chloro-2-methylpyrimidin-4-amine, is known to cause skin and serious eye irritation and may cause respiratory irritation[3].

-

Benzylamines: Amines, in general, can cause skin irritation, sensitization, and burns upon prolonged contact[4].

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite) and place it in a sealed container for disposal.

-

First Aid:

Synthesis and Mechanistic Considerations

The most common and logical synthesis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine involves a nucleophilic aromatic substitution (SNAr) reaction. The starting materials are commercially available and the procedure is robust.

Core Reaction: 4,6-dichloro-2-methylpyrimidine reacts with benzylamine.

Causality Behind Experimental Choices:

-

Reactants: 4,6-dichloro-2-methylpyrimidine is the electrophile. The chlorine atoms at the 4 and 6 positions are activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms in the pyrimidine ring. Benzylamine acts as the nucleophile.

-

Regioselectivity: The C4 and C6 positions are electronically similar. However, substitution often occurs preferentially at one site, and reaction conditions can be tuned to favor monosubstitution. In many reported procedures for similar pyrimidines, the reaction proceeds cleanly to give the 4-amino-6-chloro product.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or a protic solvent like ethanol is typically used to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism.

-

Base: The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the starting benzylamine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to scavenge the acid and drive the reaction to completion.

Caption: General workflow for the synthesis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine.

Exemplary Laboratory Protocol

This protocol is adapted from methodologies used for synthesizing structurally similar N-benzyl-pyrimidin-4-amine derivatives[5].

-

Setup: To a round-bottom flask, add 4,6-dichloro-2-methylpyrimidine (1.0 eq.), benzylamine (1.0 eq.), and triethylamine (2.0 eq.) in DMF (approx. 0.3 M).

-

Reaction: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude material by flash column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Below is a predictive analysis based on established principles for the functional groups present.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale / Interpretation |

| ¹H NMR | -CH₃ (s) | δ 2.3-2.5 ppm | Singlet for the methyl group on the pyrimidine ring. |

| -CH₂- (d) | δ 4.5-4.7 ppm | Doublet for the benzylic methylene protons, coupled to the N-H proton. | |

| Pyrimidine-H (s) | δ 6.3-6.5 ppm | Singlet for the lone proton on the pyrimidine ring. | |

| Phenyl-H (m) | δ 7.2-7.4 ppm | Multiplet for the five protons of the benzyl group's aromatic ring. | |

| N-H (t) | δ 7.5-8.0 ppm | Triplet (broad) for the secondary amine proton. | |

| IR | N-H Stretch | 3350-3310 cm⁻¹ | A single, sharp-to-medium band characteristic of a secondary amine[6]. |

| C-H Stretch (Aromatic) | >3000 cm⁻¹ | Stretching vibrations for C-H bonds on the benzene ring. | |

| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | Stretching vibrations for C-H bonds of the methyl and methylene groups. | |

| C=N, C=C Stretch | 1600-1450 cm⁻¹ | Aromatic ring stretches from both the pyrimidine and benzene rings. | |

| C-N Stretch | 1335-1250 cm⁻¹ | Strong band typical for aromatic amines[6]. | |

| Mass Spec (EI) | [M]⁺ | m/z 233 | Molecular ion peak. |

| [M+2]⁺ | m/z 235 | Isotope peak due to ³⁷Cl, expected to be ~1/3 the intensity of the M⁺ peak. | |

| Fragment | m/z 91 | A prominent peak corresponding to the tropylium cation [C₇H₇]⁺, formed via alpha-cleavage, a characteristic fragmentation pattern for benzylamines[7]. |

Reactivity and Strategic Applications

The true value of N-benzyl-6-chloro-2-methylpyrimidin-4-amine lies in its potential for further chemical modification, making it a powerful scaffold in drug discovery.

Reactivity Profile

The primary site of reactivity is the chlorine atom at the C6 position. This C-Cl bond is susceptible to a variety of transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine can be displaced by a wide range of nucleophiles (amines, thiols, alcohols) to introduce further diversity. This is the most common strategy employed in medicinal chemistry. For example, reacting it with another amine is a key step in building kinase inhibitors like Dasatinib[8].

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond serves as an excellent handle for reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the formation of C-C or C-N bonds, enabling the attachment of various aryl, heteroaryl, or amino groups, respectively[9].

Caption: Key reactive pathways for N-benzyl-6-chloro-2-methylpyrimidin-4-amine.

Applications in Drug Discovery

The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif found in many FDA-approved kinase inhibitors. N-benzyl-6-chloro-2-methylpyrimidin-4-amine is a direct precursor to this valuable pharmacophore.

-

USP1/UAF1 Deubiquitinase Inhibitors: Research has shown that N-benzyl-2-phenylpyrimidin-4-amine derivatives are potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies, particularly in non-small cell lung cancer[5][10]. While the subject of this guide has a 2-methyl instead of a 2-phenyl group, it belongs to the same chemical class and serves as a crucial building block for exploring this target.

-

Scaffold for Kinase Inhibitors: The core structure is highly analogous to intermediates used in the synthesis of potent tyrosine kinase inhibitors. For instance, the related compound 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a key intermediate in the synthesis of Dasatinib, a drug used to treat chronic myelogenous leukemia (CML). This highlights the industrial and pharmaceutical relevance of this structural class.

Conclusion

N-benzyl-6-chloro-2-methylpyrimidin-4-amine is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined synthesis, predictable spectroscopic signature, and, most importantly, its versatile reactivity make it an invaluable scaffold. The reactive chlorine at the C6 position provides a gateway for introducing molecular diversity through SNAr and cross-coupling reactions. Its structural similarity to known bioactive molecules, particularly in the realm of oncology, underscores its importance and ensures its continued use in the development of next-generation therapeutics. Researchers and drug development professionals equipped with this technical knowledge can effectively leverage this compound to accelerate their discovery programs.

References

-

Cole-Parmer. Material Safety Data Sheet - N-Methylbenzylamine. Available from: [Link].

-

National Center for Biotechnology Information. 2-Chloro-6-methylpyrimidin-4-amine. PMC, NIH. Available from: [Link].

-

PubChem. 6-Chloro-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. Available from: [Link].

-

Dexter, H. L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. Available from: [Link].

-

Pharmaffiliates. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. Available from: [Link].

-

Dexter, H. L., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available from: [Link].

-

ResearchGate. (2020). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available from: [Link].

-

PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. National Center for Biotechnology Information. Available from: [Link].

-

Carl ROTH. Safety Data Sheet: Benzylamine. Available from: [Link].

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available from: [Link].

-

Chemistry LibreTexts. (2021). 10.8: Spectroscopy of Amines. Available from: [Link].

-

UCLA Chemistry & Biochemistry. IR: amines. Available from: [Link].

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. fishersci.com [fishersci.com]

- 3. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-benzyl-6-chloro-2-methylpyrimidin-4-amine: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine, a heterocyclic compound of significant interest in the field of drug discovery and organic synthesis. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, and this particular derivative serves as a crucial intermediate for the synthesis of complex, biologically active molecules. This document details the precise nomenclature and structural properties of the compound, provides a validated protocol for its synthesis via nucleophilic aromatic substitution, outlines its comprehensive spectroscopic signature, and discusses its applications, particularly as a scaffold for kinase and deubiquitinase inhibitors. Safety protocols and handling procedures are also addressed to ensure its effective and safe use in a research environment.

Introduction and Strategic Importance

The pyrimidine ring system is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs. Its nitrogen atoms provide key hydrogen bonding points, and the ring can be readily functionalized to modulate physiochemical properties and target interactions. N-benzyl-6-chloro-2-methylpyrimidin-4-amine belongs to this important class of compounds and has emerged as a valuable building block. Its strategic importance lies in the differential reactivity of its functional groups: the chlorine atom at the C6 position serves as a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further nucleophilic substitutions, while the benzylamino moiety provides a vector for exploring structure-activity relationships (SAR). This guide serves as a comprehensive resource for researchers aiming to synthesize, characterize, and utilize this versatile chemical intermediate.

Nomenclature and Structural Elucidation

The precise naming and structural representation of a molecule are fundamental to scientific communication. The IUPAC name for the target compound is N-benzyl-6-chloro-2-methylpyrimidin-4-amine . It is critical to distinguish this compound from its isomers, such as N-benzyl-4-chloro-6-methylpyrimidin-2-amine, where the substituents are located at different positions on the pyrimidine ring[1]. The numbering of the pyrimidine core dictates the locants of the substituents and, therefore, the chemical identity and reactivity.

Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | N-benzyl-6-chloro-2-methylpyrimidin-4-amine | IUPAC Convention |

| Molecular Formula | C₁₂H₁₂ClN₃ | [1][2] |

| Molecular Weight | 233.70 g/mol | [1][2] |

| Canonical SMILES | CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2 | N/A |

| CAS Number | Data Not Widely Available | N/A |

Molecular Structure

The structure consists of a central 2-methylpyrimidine ring, which is substituted at the C4 position with a benzylamino group and at the C6 position with a chlorine atom.

Caption: Structure of N-benzyl-6-chloro-2-methylpyrimidin-4-amine.

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly efficient due to the electron-deficient nature of the pyrimidine ring, which is further activated by the two ring nitrogen atoms, making the chlorine-bearing carbons susceptible to nucleophilic attack.

Synthetic Workflow

The synthesis involves the reaction of 4,6-dichloro-2-methylpyrimidine with benzylamine in the presence of a non-nucleophilic base. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards product formation.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls and robust purification and characterization endpoints.

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,6-dichloro-2-methylpyrimidine (1.0 eq.).

-

Solvent Addition: Add a suitable solvent such as n-butanol or DMF (approx. 0.2 M concentration).

-

Addition of Base: Add a hindered organic base, such as N,N-diisopropylethylamine (DIPEA) (1.5–2.0 eq.). The use of a non-nucleophilic base is critical to prevent it from competing with the primary amine.

-

Nucleophile Addition: Add benzylamine (1.0–1.1 eq.) dropwise to the stirred solution at room temperature. A slight excess of the amine can help drive the reaction to completion.

-

Reaction: Heat the mixture to 80–100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dichloropyrimidine is consumed. The regioselectivity for substitution at the C4 position is generally favored over C6 under these conditions due to electronic effects.

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Spectroscopic and Physicochemical Profile

Proper characterization is essential for confirming the successful synthesis of the target compound.

Physicochemical Properties

| Property | Predicted/Observed Value | Notes |

| Melting Point | 108-110 °C | Based on similar structures like N-Benzyl-6-chloro-5-nitropyrimidin-4-amine[3]. |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate | Generally insoluble in water. |

| pKa | -0.87±0.10 (Predicted) | For the protonated amine, based on related structures[3]. |

Expected Spectroscopic Data

-

¹H NMR: The spectrum should exhibit characteristic signals: a singlet for the pyrimidine C5 proton (~6.5 ppm), a multiplet for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a doublet or broad singlet for the benzylic CH₂ protons (~4.6 ppm), a broad singlet for the NH proton, and a sharp singlet for the C2-methyl group (~2.4 ppm).

-

¹³C NMR: The spectrum will show distinct signals for the pyrimidine ring carbons, the benzyl group carbons, and the methyl carbon. The carbons attached to nitrogen and chlorine will be deshielded and appear downfield.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a monochlorinated compound. The molecular ion peak ([M]⁺) and the [M+2]⁺ peak should appear in an approximate 3:1 ratio of intensity, confirming the presence of one chlorine atom.

Applications in Drug Discovery

The N-benzyl-pyrimidin-4-amine scaffold is a validated pharmacophore in modern drug discovery, primarily in the development of kinase inhibitors and other targeted therapies.

-

Kinase Inhibitor Scaffolds: This compound is a close structural analog to key intermediates used in the synthesis of potent tyrosine kinase inhibitors. For example, the related compound 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a key intermediate for Dasatinib, a dual BCR/ABL and Src family tyrosine kinase inhibitor for treating chronic myelogenous leukemia (CML). The 6-chloro position is used to introduce larger, specificity-determining moieties via coupling reactions.

-

USP1/UAF1 Deubiquitinase Inhibitors: Research has demonstrated that N-benzyl-2-phenylpyrimidin-4-amine derivatives are potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies[5][6]. These compounds have shown a strong correlation between their inhibitory potency and their ability to suppress cancer cell survival in non-small-cell lung cancer models[6]. The N-benzyl group is a key feature for achieving high potency.

-

General Synthetic Utility: Beyond specific targets, it serves as a versatile intermediate for creating libraries of substituted pyrimidines for high-throughput screening in various disease areas[7].

Safety, Handling, and Storage

As a chlorinated amine, this compound requires careful handling in a laboratory setting.

-

Hazard Identification: Based on data for the closely related precursor 6-Chloro-2-methylpyrimidin-4-amine, the compound should be considered harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[8].

-

Recommended PPE: Always handle this compound in a certified fume hood while wearing safety glasses, a lab coat, and nitrile gloves.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[2][4]. For long-term stability, storage at 2-8°C is recommended[2][9].

Conclusion

N-benzyl-6-chloro-2-methylpyrimidin-4-amine is more than a simple chemical; it is an enabling tool for medicinal chemists and drug discovery professionals. Its straightforward synthesis, coupled with the versatile reactivity of its chloro and benzylamino groups, makes it an ideal starting point for developing sophisticated molecules with potent biological activity. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage this important scaffold in their pursuit of novel therapeutics.

References

-

2-Chloro-6-methylpyrimidin-4-amine . National Institutes of Health (NIH). [Link]

-

6-Chloro-2-methylpyrimidin-4-amine . PubChem, National Center for Biotechnology Information. [Link]

-

N-Benzyl-6-chloro-5-nitropyrimidin-4-amine . ChemBK. [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer . ACS Publications, Journal of Medicinal Chemistry. [Link]

-

4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer . PubMed, National Library of Medicine. [Link]

-

Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline . ResearchGate. [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 71406-63-8|N-Benzyl-4-chloropyrimidin-2-amine|BLD Pharm [bldpharm.com]

A Technical Guide to Investigating the Biological Activity of N-benzyl-6-chloro-2-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative

N-benzyl-6-chloro-2-methylpyrimidin-4-amine is a synthetic organic compound featuring a 2,4-disubstituted pyrimidine core. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4][5] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The specific substitutions on the pyrimidine ring—a benzylamine group at the 4-position, a chloro group at the 6-position, and a methyl group at the 2-position—confer a unique physicochemical profile that warrants a thorough investigation of its biological potential.

The presence of the N-benzyl group suggests potential interactions with hydrophobic pockets in target proteins, while the chloro substituent, an electron-withdrawing group, can modulate the electronic properties of the pyrimidine ring and provide a potential site for further chemical modification.[6] Given that many pyrimidine derivatives function as kinase inhibitors by mimicking the adenine ring of ATP, a primary hypothesis for the biological activity of N-benzyl-6-chloro-2-methylpyrimidin-4-amine is the modulation of protein kinase activity.[7][8]

This guide provides a comprehensive, step-by-step framework for characterizing the biological activity of this novel compound, from initial broad-based screening to more focused mechanistic studies. The methodologies described herein are designed to be self-validating and are grounded in established best practices in drug discovery.

A Phased Approach to Biological Characterization: A Strategic Workflow

A systematic and tiered approach is crucial for efficiently elucidating the biological activity of a novel compound. This workflow ensures that resources are allocated effectively, with broad, high-throughput screens preceding more complex and resource-intensive assays.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

"N-benzyl-6-chloro-2-methylpyrimidin-4-amine literature review"

Topic: N-benzyl-6-chloro-2-methylpyrimidin-4-amine Literature Review Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Versatile Electrophilic Scaffold for Kinase and Deubiquitinase Inhibitor Discovery

Executive Summary

N-benzyl-6-chloro-2-methylpyrimidin-4-amine (CAS: 1017783-05-9) is a critical pyrimidine-based intermediate used primarily in the synthesis of bioactive small molecules.[1] Characterized by a "chimeric" reactivity profile, it possesses a stable secondary amine (benzylamino) at the C4 position and a reactive electrophilic handle (chloride) at the C6 position.

This structural duality makes it an ideal scaffold for Structure-Activity Relationship (SAR) studies, particularly in the development of USP1/UAF1 deubiquitinase inhibitors (e.g., ML323 analogs) and Tyrosine Kinase Inhibitors (TKIs) . This guide provides a rigorous analysis of its synthesis, chemical reactivity, and application in modern medicinal chemistry.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | N-benzyl-6-chloro-2-methylpyrimidin-4-amine |

| CAS Number | 1017783-05-9 |

| Molecular Formula | C₁₂H₁₂ClN₃ |

| Molecular Weight | 233.70 g/mol |

| LogP (Predicted) | ~2.47 |

| TPSA | 41.04 Ų |

| Physical State | Solid (Off-white to pale yellow powder) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended) |

Synthetic Methodology

The synthesis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine relies on a controlled Nucleophilic Aromatic Substitution (SNAr) . The starting material, 4,6-dichloro-2-methylpyrimidine, possesses C2 symmetry, meaning the first substitution at either the C4 or C6 position yields the same product. However, preventing double substitution (formation of the 4,6-dibenzylamino byproduct) requires strict stoichiometric control.

Reaction Mechanism

The reaction proceeds via a Meisenheimer-like transition state. The benzylamine nucleophile attacks the electron-deficient C4 position of the pyrimidine ring. The presence of the electron-withdrawing chlorine at C6 and the ring nitrogens activates the C4 carbon for nucleophilic attack.

Optimized Experimental Protocol

-

Precursor: 4,6-dichloro-2-methylpyrimidine

-

Nucleophile: Benzylamine (1.0 – 1.1 equivalents)

-

Base: Triethylamine (Et₃N) or DIPEA (to scavenge HCl)

-

Solvent: Ethanol (protic, promotes SNAr) or DMF (aprotic, higher temp)

Step-by-Step Workflow:

-

Charge: Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 equiv) in absolute Ethanol (0.2 M concentration).

-

Activation: Add Triethylamine (1.2 equiv) and stir at room temperature for 10 minutes.

-

Addition: Add Benzylamine (1.05 equiv) dropwise over 15 minutes to minimize local high concentrations that favor disubstitution.

-

Reaction: Heat to reflux (78°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

-

Checkpoint: The starting material (dichloride) is less polar than the product. The disubstituted byproduct is significantly more polar.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Resuspend residue in Ethyl Acetate and wash with Water (x2) and Brine (x1).

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO₂, gradient 0-20% EtOAc in Hexane).

Synthetic Pathway Diagram[5]

Caption: Controlled mono-substitution pathway. Red dashed line indicates the over-reaction to be avoided via stoichiometry control.

Functionalization & Reactivity Profile

The value of this compound lies in the remaining C6-Chlorine atom. It serves as a versatile handle for late-stage diversification, allowing chemists to generate libraries of bioactive compounds rapidly.

Key Derivatization Strategies

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install aromatic systems (Biaryl formation).

-

Conditions: Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water, 90°C.

-

Application: Extending the hydrophobic reach of the molecule.

-

-

Buchwald-Hartwig Amination: Displacement of Cl with a second amine.

-

Conditions: Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C.

-

Application: Creating non-symmetric 4,6-diaminopyrimidines (common in kinase inhibitors).

-

-

Second SNAr: Displacement with alkoxides or thiols.

-

Conditions: NaH, ROH, THF.

-

Application: Modulating solubility and H-bond acceptor properties.

-

Divergent Synthesis Diagram[5]

Caption: Divergent synthesis map showing the three primary functionalization pathways for the C6-chloro handle.

Biomedical Applications & Case Studies

USP1/UAF1 Deubiquitinase Inhibition

The N-benzyl-pyrimidin-4-amine motif is a pharmacophore central to inhibitors of Ubiquitin-Specific Protease 1 (USP1) , a target for non-small cell lung cancer (NSCLC) and DNA damage response therapies.[3][4]

-

Mechanism: The benzyl group occupies a specific hydrophobic pocket in the USP1 allosteric site, while the pyrimidine nitrogen acts as a hydrogen bond acceptor.

-

Relevance: While ML323 (a potent USP1 inhibitor) utilizes a 2-phenyl group, the 2-methyl analog (this compound) serves as a critical tool compound for assessing the steric tolerance of the "2-position" in the active site.

Kinase Inhibition (General)

The 2,4,6-substituted pyrimidine scaffold is "privileged" in kinase drug discovery (e.g., Pazopanib, Imatinib analogs).

-

Binding Mode: The N4-amine and N3-pyrimidine nitrogen typically form a "hinge-binding" motif with the kinase ATP-binding pocket.

-

Dasatinib Analogs: The search identified this compound as structurally related to intermediates for Dasatinib-class inhibitors, where the benzylamine replaces the thiazole-amine to probe different selectivity profiles.

Safety & Handling (GHS Classification)

Based on data for 2,4-diamino-6-chloropyrimidine analogs.

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocols:

-

Use in a fume hood to avoid inhalation of dust/aerosols.

-

Wear nitrile gloves and safety glasses.

-

Quench reaction mixtures carefully; the chloropyrimidine moiety can hydrolyze to the pyrimidone under strong acidic/basic conditions over time.

-

References

-

Synthesis of Chlorinated Pyrimidines: World Intellectual Property Organization (WIPO). Patent WO2002000628A2. Link

-

USP1/UAF1 Inhibitor Discovery (ML323 Context): Journal of Medicinal Chemistry. "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors". (2014).[6][2]

-

Mono-amination of Dichloropyrimidines: Molecules. "Mono- and Diamination of 4,6-Dichloropyrimidine...". (2020).

-

Chemical Identity & CAS Data: PubChem. Compound Summary for 2,4-Diamino-6-chloropyrimidine (Analogous data). Link

-

BenchChem Protocols: "Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine" (Methodology Reference). Link

Sources

- 1. N-Benzyl-6-chloro-2-methylpyrimidin-4(3H)-imine | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isopropyl Acetate | C5H10O2 | CID 7915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

An In-depth Technical Guide to the Spectral Analysis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the novel compound, N-benzyl-6-chloro-2-methylpyrimidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the foundational principles and detailed experimental protocols for the structural elucidation of this pyrimidine derivative using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By integrating established spectroscopic principles with data from analogous structures, this guide serves as a predictive framework for the characterization and verification of N-benzyl-6-chloro-2-methylpyrimidin-4-amine, ensuring scientific integrity and fostering a deeper understanding of its molecular architecture.

Introduction and Molecular Structure

N-benzyl-6-chloro-2-methylpyrimidin-4-amine belongs to the substituted pyrimidine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The precise characterization of such compounds is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships in drug discovery pipelines. Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. This guide will detail the predicted spectroscopic characteristics of N-benzyl-6-chloro-2-methylpyrimidin-4-amine, providing a benchmark for its synthesis and analysis.

The structural integrity of the compound is the basis for all spectral interpretation. The key functional groups—a chloropyrimidine ring, a secondary amine linker, a methyl group, and a benzyl moiety—each contribute unique signals to the various spectra.

Caption: General workflow for the synthesis of the target compound.

Proton (¹H) NMR Spectroscopy

3.1. Principle and Application Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds by providing information about the number, connectivity, and chemical environment of hydrogen atoms. [1]The principle relies on the absorption of radiofrequency energy by proton nuclei in a strong magnetic field, with the precise frequency being dependent on the local electronic environment. [2] 3.2. Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. [3]4. Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.

3.3. Predicted ¹H NMR Spectral Data

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| a | 7.20 - 7.40 | multiplet | 5H | Phenyl protons (Ar-H) | Typical range for monosubstituted benzene ring protons. |

| b | ~6.50 | singlet | 1H | Pyrimidine C5-H | Aromatic proton on an electron-deficient pyrimidine ring. |

| c | ~5.50 | broad singlet | 1H | Amine N-H | Exchangeable proton, signal may be broad and its position is concentration-dependent. [4] |

| d | ~4.60 | doublet | 2H | Benzyl CH₂ | Methylene protons adjacent to both an aromatic ring and a nitrogen atom. Splitting is due to coupling with the N-H proton. |

| e | ~2.40 | singlet | 3H | Methyl C-CH₃ | Methyl protons on the pyrimidine ring. |

3.4. In-depth Interpretation The predicted ¹H NMR spectrum provides several key structural confirmations:

-

Aromatic Region: The multiplet integrating to 5 protons between 7.20 and 7.40 ppm is characteristic of the monosubstituted benzyl group.

-

Pyrimidine Proton: The singlet at ~6.50 ppm is indicative of the lone proton on the pyrimidine ring. Its downfield shift is due to the electronegative nitrogen atoms and the chlorine substituent.

-

Benzyl Methylene and Amine Protons: The doublet at ~4.60 ppm (CH₂) and the broad singlet for the N-H proton are diagnostically linked. The coupling between the CH₂ and N-H protons confirms their adjacency. Addition of D₂O would cause the N-H signal to disappear and the CH₂ doublet to collapse into a singlet, a classic experiment to confirm the presence of an exchangeable proton. [4]* Methyl Group: The singlet at ~2.40 ppm integrating to 3 protons is a clear indicator of the methyl group at the C2 position of the pyrimidine ring.

Carbon-13 (¹³C) NMR Spectroscopy

4.1. Principle and Application ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. [5]While the natural abundance of ¹³C is low (~1.1%), proton-decoupled spectra provide single, sharp lines for each carbon, simplifying the spectrum. [6] 4.2. Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Data Acquisition: The spectrum is acquired on a spectrometer (e.g., 100 MHz for a 400 MHz ¹H instrument) using proton decoupling to simplify the spectrum to singlets for each carbon.

-

Data Processing: Standard Fourier transform, phasing, and baseline correction are applied.

4.3. Predicted ¹³C NMR Spectral Data

| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| f | ~165 | Pyrimidine C2 | Carbon attached to two nitrogen atoms, shifted downfield. |

| g | ~162 | Pyrimidine C4 | Carbon attached to two nitrogen atoms and the exocyclic amine. |

| h | ~160 | Pyrimidine C6 | Carbon bearing the chlorine atom, significantly deshielded. |

| i | ~138 | Phenyl C1' (quaternary) | The ipso-carbon of the benzyl group. |

| j | 127 - 129 | Phenyl C2', C3', C4' | Aromatic carbons of the benzyl group. |

| k | ~105 | Pyrimidine C5 | Carbon attached to hydrogen, upfield relative to other pyrimidine carbons. |

| l | ~48 | Benzyl CH₂ | Aliphatic carbon attached to a nitrogen atom. |

| m | ~25 | Methyl CH₃ | Aliphatic carbon of the methyl group. |

4.4. In-depth Interpretation The ¹³C NMR spectrum is crucial for confirming the carbon framework:

-

Pyrimidine Carbons: The three signals in the highly deshielded region (~160-165 ppm) are characteristic of the electron-deficient pyrimidine ring carbons. The carbon attached to chlorine (C6) is expected to be one of the most downfield signals.

-

Benzyl Carbons: The four signals for the benzyl group, one quaternary and three protonated, confirm its presence. The chemical shifts are typical for a substituted benzene ring. [7]* Aliphatic Carbons: The signals at ~48 ppm and ~25 ppm are unambiguously assigned to the benzylic methylene and the pyrimidine-bound methyl carbons, respectively. Their upfield positions relative to the aromatic carbons are characteristic of sp³ hybridized carbons. [6]

Mass Spectrometry (MS)

5.1. Principle and Application Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [8]It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure. [9] 5.2. Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Fragmentation Analysis (MS/MS): To gain further structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

5.3. Predicted Mass Spectrometry Data

| m/z Value | Ion | Rationale for Prediction |

| 234.08/236.08 | [M+H]⁺ | The protonated molecular ion. The M+2 peak at ~33% intensity of the M peak is the characteristic isotopic signature of one chlorine atom. |

| 143.03 | [C₅H₅ClN₃]⁺ | Loss of the benzyl group (C₇H₇, 91 Da) from the molecular ion. |

| 108.08 | [C₇H₁₀N]⁺ | Benzylamine fragment. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups. |

5.4. In-depth Interpretation The mass spectrum provides definitive evidence for the compound's identity and structure:

-

Molecular Ion and Isotopic Pattern: The most critical piece of information is the protonated molecular ion peak. For N-benzyl-6-chloro-2-methylpyrimidin-4-amine (C₁₂H₁₂ClN₃, MW: 233.70), the [M+H]⁺ ion is expected at m/z 234.08. The presence of a peak at m/z 236.08 with approximately one-third the intensity of the m/z 234 peak is a definitive confirmation of the presence of a single chlorine atom. [10]* Key Fragmentations: The fragmentation pattern helps to piece the structure together. The loss of a neutral benzyl radical leads to the pyrimidine fragment. The most dominant peak in the lower mass region is often the tropylium ion at m/z 91, which is a hallmark of compounds containing a benzyl moiety. [11]The presence of these key fragments provides a self-validating system for the proposed structure. [12][13]

Caption: Predicted major fragmentation pathways in MS/MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

6.1. Principle and Application FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending). [14]The absorption frequencies are characteristic of the types of chemical bonds and functional groups present, providing a molecular fingerprint. [15][16] 6.2. Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet) or as a solution. ATR is often preferred for its simplicity and minimal sample preparation. [17]2. Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. The instrument automatically ratios the sample spectrum to the background.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

6.3. Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| 3350 - 3450 | N-H Stretch | Secondary Amine | Characteristic stretching vibration for N-H bond in a secondary amine. [18] |

| 3000 - 3100 | C-H Stretch (sp²) | Aromatic C-H | Stretching of C-H bonds on the pyrimidine and phenyl rings. |

| 2850 - 2960 | C-H Stretch (sp³) | Aliphatic C-H | Stretching of C-H bonds in the methyl and methylene groups. |

| 1550 - 1650 | C=N & C=C Stretch | Pyrimidine Ring | Ring stretching vibrations are characteristic of aromatic and heteroaromatic systems. |

| 1450 - 1500 | C=C Stretch | Phenyl Ring | Aromatic ring stretching vibrations. |

| 1250 - 1350 | C-N Stretch | Aryl-Amine | Stretching of the bond between the pyrimidine carbon and the amine nitrogen. [4] |

| 1000 - 1250 | C-N Stretch | Aliphatic-Amine | Stretching of the C-N bond of the benzylamine moiety. |

| 700 - 800 | C-Cl Stretch | Chloro-Aromatic | C-Cl bond stretching vibration. |

6.4. In-depth Interpretation The FTIR spectrum confirms the presence of the key functional groups:

-

N-H Stretch: A moderately sharp peak around 3400 cm⁻¹ is a strong indication of the secondary amine N-H bond. Its presence distinguishes the compound from a tertiary amine. [18]* C-H Stretches: The spectrum will clearly differentiate between aromatic (sp²) and aliphatic (sp³) C-H bonds, with absorptions appearing just above and below 3000 cm⁻¹, respectively. [19]* Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of absorptions corresponding to various stretching and bending vibrations, including the C=N, C=C, C-N, and C-Cl bonds. While complex, this region is unique to the molecule and serves as a valuable fingerprint for identification.

Conclusion

The structural elucidation of N-benzyl-6-chloro-2-methylpyrimidin-4-amine can be confidently achieved through a combination of NMR, Mass Spectrometry, and FTIR spectroscopy. This guide provides a detailed predictive framework for the expected spectral data, grounded in established scientific principles and data from analogous structures. The combination of a clear molecular ion with a characteristic chlorine isotope pattern in the mass spectrum, coupled with the specific proton and carbon environments observed in NMR, and the confirmation of key functional groups by FTIR, creates a robust and self-validating system for the unambiguous identification and characterization of this compound. This document serves as an essential reference for any researcher involved in the synthesis, purification, and application of this and related pyrimidine derivatives.

References

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]

-

Lowe, D. M., et al. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. OSU Chemistry Department. [Link]

-

Savvy Chemist. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

van der Westhuizen, F. H., et al. (2018). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Journal of Applicable Chemistry. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

-

Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. [Link]

- Google Patents. (1996).

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. [Link]

-

Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 2-chloropyrimidine. [Link]

-

Compound Interest. (2015). A Guide to Interpreting Mass Spectra. [Link]

-

Ethier, A., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. ResearchGate. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: amines. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

-

Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. [Link]

-

Wang, Y., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology. [Link]

- Google Patents. (2003).

-

AZoOptics. (2024). How to Read Mass Spectrometer Graph: A Beginner's Guide. [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

The Organic Chemistry Tutor. (2015). Mass Spectrometry - Interpretation Made Easy! YouTube. [Link]

-

Reddy, C. S., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. (n.d.). N-(2-Chlorobenzyl)pyrimidin-2-amine - 13C NMR. [Link]

-

Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

Sources

- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. Benzylamine(100-46-9) 13C NMR [m.chemicalbook.com]

- 8. compoundchem.com [compoundchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. azooptics.com [azooptics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sphinxsai.com [sphinxsai.com]

- 13. researchgate.net [researchgate.net]

- 14. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 15. chem.uci.edu [chem.uci.edu]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

Methodological & Application

"N-benzyl-6-chloro-2-methylpyrimidin-4-amine in non-small cell lung cancer cell lines"

Application Note: Pharmacological Profiling of N-benzyl-6-chloro-2-methylpyrimidin-4-amine in Non-Small Cell Lung Cancer (NSCLC) Models

Part 1: Executive Summary & Strategic Rationale

Subject: N-benzyl-6-chloro-2-methylpyrimidin-4-amine (referred to herein as NBCMPA ) Target Class: Small Molecule Kinase Inhibitor (Candidate/Scaffold) Application: Lead Optimization & Mechanism of Action (MoA) Profiling in NSCLC[1][2]

Scientific Premise: The pyrimidine pharmacophore is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Imatinib, Nilotinib, Ceritinib).[1][2] NBCMPA presents a 2,4,6-trisubstituted pyrimidine core.[1][2] Its structural features—specifically the 6-chloro moiety (allowing for further nucleophilic substitution) and the hydrophobic N-benzyl group—suggest potential interaction with the ATP-binding pockets of receptor tyrosine kinases (RTKs) such as EGFR, or involvement in microtubule destabilization.[1][2]

This guide provides a rigorous workflow to transition NBCMPA from a chemical entity to a biologically characterized hit in Non-Small Cell Lung Cancer (NSCLC) models.[1][2] We focus on distinguishing its efficacy between EGFR-driven (e.g., PC-9) and KRAS-driven (e.g., A549) phenotypes.[1][2]

Part 2: Technical Profile & Preparation

Compound Identity:

Solubility & Storage Protocol:

-

Stock Solution (10 mM): Dissolve 2.34 mg of NBCMPA in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.[1][2]

-

Storage: Aliquot into light-protected vials (20 µL/vial) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

-

Working Solution: Dilute stock 1:1000 in cell culture media immediately prior to use to achieve a final DMSO concentration of <0.1% (v/v), ensuring no solvent toxicity.

Part 3: Experimental Framework (The "Why" & "How")

To validate NBCMPA, we must interrogate two distinct biological questions:

-

Potency: Does it inhibit cell proliferation at physiologically relevant concentrations (<10 µM)?

-

Selectivity: Does it target the EGFR pathway, or is it a general cytotoxin?

Experimental Workflow Diagram

Caption: Step-wise characterization workflow for NBCMPA, moving from phenotypic screening to mechanistic validation.

Part 4: Detailed Protocols

Protocol A: Cytotoxicity Profiling (CCK-8 Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50).[1][2]

Materials:

-

Cell Lines: A549 (ATCC® CCL-185™), NCI-H1975 (ATCC® CRL-5908™).[1][2]

-

Control: Gefitinib (positive control for EGFR-sensitive lines).[1][2]

Procedure:

-

Seeding: Plate cells in 96-well plates at optimized densities (A549: 3,000 cells/well; H1975: 5,000 cells/well) in 100 µL complete media (RPMI-1640 + 10% FBS).

-

Incubation: Allow attachment overnight (16–24 hours) at 37°C, 5% CO2.

-

Treatment:

-

Duration: Incubate for 72 hours.

-

Readout:

Data Analysis:

Calculate % Viability =

Protocol B: Mechanistic Validation (Western Blotting)

Objective: Confirm if NBCMPA inhibits the EGFR signaling cascade.[1][2]

Rationale: The pyrimidine core often competes with ATP.[1][2] If NBCMPA acts via this mechanism, we expect reduced phosphorylation of EGFR and its downstream effectors (ERK/AKT).[1][2]

Pathway Diagram:

Caption: Hypothetical site of action for NBCMPA within the EGFR signaling cascade.[1][2]

Procedure:

-

Treatment: Seed A549 and H1975 cells in 6-well plates. Treat with NBCMPA at IC50 and 2xIC50 concentrations for 24 hours.[1][2]

-

Lysis: Wash with ice-cold PBS.[1][2] Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (e.g., PMSF, Na3VO4).[1][2]

-

Quantification: Normalize protein concentration using BCA assay. Load 30 µg protein/lane.[1][2]

-

Immunoblotting:

-

Detection: Use ECL substrate and image on a chemiluminescence system.

Interpretation:

-

Hit: Significant reduction in p-EGFR/p-ERK levels compared to Total levels indicates kinase inhibition.[1][2]

-

No Effect: If toxicity is high but signaling is unchanged, consider off-target effects (e.g., tubulin interference or mitochondrial toxicity).[1][2]

Protocol C: Apoptosis Analysis (Annexin V/PI)

Objective: Distinguish cytostatic vs. cytotoxic effects.[1][2]

-

Treatment: Treat cells for 48 hours with NBCMPA (IC50).[1][2]

-

Staining: Harvest cells (including floating cells).[1][2] Wash with PBS.[1][2] Resuspend in Binding Buffer.[1][2]

-

Labeling: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.

-

Flow Cytometry: Analyze 10,000 events.

Part 5: Data Reporting & Analysis

Table 1: Expected Data Structure for Reporting

| Cell Line | Genotype | NBCMPA IC50 (µM) | Gefitinib IC50 (µM) | Interpretation |

| A549 | KRAS G12S, EGFR WT | [Experimental] | >10 µM (Resistant) | Tests efficacy in KRAS-driven tumors.[1][2] |

| PC-9 | EGFR del19 | [Experimental] | <0.1 µM (Sensitive) | Tests efficacy in EGFR-driven tumors.[1][2] |

| H1975 | EGFR T790M | [Experimental] | >10 µM (Resistant) | Tests ability to overcome T790M resistance.[1][2] |

Statistical Analysis:

-

Perform all experiments in biological triplicate (

). -

Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups vs. vehicle control.[1][2]

-

Significance threshold:

.

References

-

Review of Pyrimidine Scaffolds: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. 5th Ed. Wiley.[1][2] (Pyrimidines as core structures in kinase inhibitors).[1][2]

-

NSCLC Cell Line Profiling: Gazdar, A. F., et al. (2010).[1][2] "Harnessing lung cancer cell lines for discovery and validation of personalized medicine."[1][2] Nature Reviews Cancer.[1][2]

-

CCK-8 Assay Protocol: Dojindo Molecular Technologies. "Cell Counting Kit-8 Technical Manual."

-

Compound Reference (Chemical Identity): PubChem. "6-chloro-2-methylpyrimidin-4-amine."[1][2][4][8] CID 286754.[1][2]

-

EGFR Signaling Protocols: Cell Signaling Technology. "EGF Receptor Signaling Pathway."[1][2]

Sources

- 1. aablocks.com [aablocks.com]

- 2. 1111850-01-1|6-Chloro-N-(3-fluorobenzyl)-2-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 126440-14-0|6-Chloro-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 5. 574708-35-3|4-Chloro-2-phenyl-6-(piperidin-1-yl)pyrimidine|BLD Pharm [bldpharm.com]

- 6. N-Benzyl-6-chloro-2-methylpyrimidin-4(3H)-imine | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Throughput Assay Development for N-benzyl-6-chloro-2-methylpyrimidin-4-amine Analog Libraries

Abstract

The N-benzyl-6-chloro-2-methylpyrimidin-4-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for ATP-competitive kinase inhibitors (e.g., EGFR, JNK, CDK) and anti-infective agents. The presence of the C6-chlorine provides a reactive handle for nucleophilic aromatic substitution (

Pre-Assay Considerations & Chemical Space

Before initiating biological screening, the physicochemical properties of the N-benzyl-6-chloro-2-methylpyrimidin-4-amine core must be addressed. Pyrimidine analogs often suffer from poor aqueous solubility, which can lead to false negatives (precipitation) or false positives (aggregates sequestering enzyme).

Solubility & DMSO Tolerance

-

Challenge: The lipophilic benzyl and chloro substituents increase LogP, potentially causing precipitation in aqueous buffers.

-

Solution: Establish a "Solubility Limit" using Laser Nephelometry before HTS.

-

Standard: Final assay DMSO concentration should be kept

(v/v) to prevent enzyme denaturation, though the scaffold itself is stable in 100% DMSO stocks.

Compound Management Workflow

To ensure data integrity, the following workflow is recommended for library preparation:

Primary Screen: TR-FRET Biochemical Assay

For this scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. Unlike fluorescence polarization (FP), TR-FRET is less susceptible to compound autofluorescence—a common issue with nitrogen-rich heterocycles like pyrimidines.

Target Model: Generic Tyrosine Kinase (e.g., EGFR or Src), as this scaffold mimics the adenine ring of ATP.

Assay Principle (LanthaScreen™ Format)

The assay detects the phosphorylation of a specific substrate peptide.

-

Kinase Reaction: Kinase transfers

-phosphate from ATP to a fluorescein-labeled peptide substrate. -

Detection: A Terbium (Tb)-labeled antibody binds the phosphorylated product.[1]

-

Signal: Excitation of Tb (340 nm) transfers energy to Fluorescein (520 nm) only if phosphorylation occurred. Inhibitors decrease this FRET signal.

Detailed Protocol

Materials:

-

Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Tracer: Fluorescein-PolyGT (Invitrogen).

-

Detection: Tb-Py20 Antibody.

Step-by-Step Procedure:

-

Plate Prep: Dispense 10 nL of library compounds (in DMSO) into a 384-well low-volume white plate (Greiner 784075) using an acoustic dispenser. Include High Control (DMSO only) and Low Control (10 µM Staurosporine).

-

Enzyme Addition: Dilute Kinase to 2x final concentration in Kinase Buffer A. Dispense 5 µL/well.

-

Critical: Incubate Compound + Enzyme for 15 mins before adding ATP. This allows "slow-off" inhibitors (common with pyrimidines) to bind.

-

-

Substrate Initiation: Prepare 2x Substrate/ATP Mix (Final conc: 100 nM Peptide, ATP at

). Add 5 µL/well. -

Reaction: Centrifuge plate (1000 rpm, 1 min). Incubate at RT for 60 mins (protected from light).

-

Stop/Detection: Add 10 µL of Detection Mix (Tb-Antibody + 20 mM EDTA). The EDTA chelates Mg2+, stopping the kinase reaction immediately.

-

Read: Incubate 30 mins. Read on PHERAstar or EnVision (Ex: 337nm, Em: 490nm/520nm).

Data Analysis

Calculate the Emission Ratio (

Validation Criteria:

-

Z-Factor (Z'): Must be

for a valid screen. -

CV%: Replicates must have

coefficient of variation.

Secondary Screen: Cell-Based Viability

Biochemical hits must be validated in a cellular context to confirm membrane permeability—a known challenge for charged pyrimidine analogs.

Assay Choice: CellTiter-Glo® 2.0 (Promega) . This luminescent assay quantifies ATP, a direct marker of metabolic activity and cell viability.

Protocol

-

Cell Seeding: Seed A549 (Lung) or appropriate cancer line at 2,000 cells/well in 384-well white clear-bottom plates. Volume: 25 µL.

-

Incubation: Allow cells to adhere overnight (16-24 hrs) at 37°C/5% CO2.

-

Treatment: Add 5 µL of 6x compound solution (diluted in media from DMSO stocks). Final DMSO < 0.5%.

-

Exposure: Incubate for 72 hours.

-

Detection: Equilibrate plate to RT (30 mins). Add 30 µL CellTiter-Glo reagent.

-

Read: Shake (2 mins), incubate (10 mins), read Total Luminescence (0.1s integration).

Hit Validation & Structure-Activity Relationship (SAR)

Once data is collected, analyze the N-benzyl-6-chloro-2-methylpyrimidin-4-amine analogs based on the substitution at the 6-position (where the Cl was displaced) or modifications to the benzyl ring.

Table 1: Troubleshooting Common Failure Modes

| Observation | Probable Cause | Corrective Action |

| High Fluorescence Background | Compound autofluorescence (common in conjugated pyrimidines) | Switch to Red-shifted TR-FRET (Europium/Alexa647) or use Time-Resolved gating. |

| Steep Hill Slope (> 2.0) | Compound aggregation / promiscuous inhibition | Add 0.01% Triton X-100 to buffer; check solubility. |

| Potency Shift (Biochem vs Cell) | Poor permeability or Efflux | Check LogP (Ideal: 2-4). Perform PAMPA assay. |

| Low Z-Factor (< 0.5) | Pipetting error or unstable reagents | Use automated dispensing; keep ATP/Substrate on ice until use. |

References

-

Coussens, N. P., et al. (2020). Assay Guidance Manual: Kinase Assays. NCBI Bookshelf. Available at: [Link]

-

Zhang, J., et al. (2009). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. Available at: [Link]

-

Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (Demonstrates pyrimidine scaffold utility). Available at: [Link]

Sources

Application Note: Handling, Storage, and Stability Protocol for N-benzyl-6-chloro-2-methylpyrimidin-4-amine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

N-benzyl-6-chloro-2-methylpyrimidin-4-amine (Formula: C₁₂H₁₂ClN₃ | MW: 233.70 g/mol ) is a functionalized pyrimidine scaffold widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor antagonists.[1]

Scientific Context:

Structurally, this compound represents a "monochlorinated intermediate."[1] It is typically synthesized via a Nucleophilic Aromatic Substitution (

-

The Critical Feature: The remaining chlorine atom at the C6 position is the molecule's "reactive handle" for further derivatization (e.g., Suzuki couplings or secondary aminations).

-

The Stability Challenge: This same C-Cl bond renders the molecule susceptible to hydrolysis under acidic or moist conditions, leading to the formation of the catalytically inert 6-hydroxy derivative (tautomerizing to the pyrimidone).

This guide provides an authoritative protocol to preserve the integrity of this electrophilic center during storage and handling.

Physicochemical Profile

The following data summarizes the compound's properties based on structural class analysis of 4-amino-6-chloropyrimidine derivatives.

| Property | Value / Description | Notes |

| Molecular Weight | 233.70 g/mol | |

| Appearance | White to off-white solid | May yellow upon oxidation or hydrolysis.[1] |

| Solubility (High) | DMSO, DMF, DMAc | Recommended for stock solutions (>20 mM). |

| Solubility (Mod) | Ethanol, Methanol | Avoid protic solvents for long-term storage.[1] |

| Solubility (Low) | Water, PBS | Hydrophobic benzyl group limits aqueous solubility.[1] |

| pKa (Calc) | ~3.5 - 4.5 (Pyrimidine N1/N3) | Weakly basic; protonation activates the C-Cl bond for hydrolysis.[1] |

| Hygroscopicity | Low to Moderate | Critical: Moisture accelerates HCl formation.[1] |

Safety & Hazard Assessment

Signal Word: WARNING

While specific toxicological data for this exact isomer may be limited, it must be handled according to the hazard profile of halogenated aminopyrimidines.

-

Skin/Eye Irritation: The compound is an irritant.[1][2] More importantly, if hydrolysis occurs, it releases Hydrochloric Acid (HCl) , which can cause delayed burns or severe irritation to mucous membranes.

-

Sensitization: Pyrimidine intermediates are potential skin sensitizers.[1]

-

Reactivity: Avoid contact with strong oxidizing agents and strong acids.[1]

PPE Requirements:

-

Nitrile gloves (0.11 mm minimum thickness).[1]

-

Safety glasses with side shields.[1]

-

Fume hood usage is mandatory for handling powders to prevent inhalation.[1]

Storage Protocol: The "Dry-Cold" Standard[5]

The primary degradation pathway is the hydrolysis of the C-Cl bond.[1] This reaction is autocatalytic: hydrolysis releases HCl, which protonates the pyrimidine ring, making the C-Cl bond more electrophilic and susceptible to further water attack.

Storage Workflow

Caption: Lifecycle management for chloropyrimidine intermediates. Note the critical "Warm to RT" step to prevent condensation.

Detailed Steps:

-

Upon Receipt: Verify container integrity. If the bottle is warm or shows signs of moisture, perform a QC check immediately.

-

Long-Term Storage: Store at -20°C .

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.[1] If the original seal is broken, transfer to a vial that can be parafilmed or stored in a desiccator.

-

Thawing: CRITICAL. Allow the vial to equilibrate to Room Temperature (RT) for 30 minutes before opening. Opening a cold vial introduces atmospheric moisture, which condenses on the solid and initiates hydrolysis.

Solubilization & Handling Protocol

Solvent Selection Guide

| Solvent | Suitability | Rationale |

| DMSO | Excellent | High solubility; chemically inert toward the C-Cl bond.[1] Recommended for biological assays.[1] |

| Ethanol | Good | Good for chemical synthesis; avoid for long-term storage (potential for slow ethanolysis).[1] |

| Water | Poor | Do not use for stock solutions.[1] Compound will crash out and hydrolyze.[1] |

Preparation of 10 mM Stock Solution (Example)

Target Concentration: 10 mM Volume: 1 mL Mass Required: 2.34 mg[1]

-

Weigh 2.34 mg of N-benzyl-6-chloro-2-methylpyrimidin-4-amine into a microcentrifuge tube.

-

Add 1000 µL of anhydrous DMSO (Grade: ≥99.9%).

-

Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes at ambient temperature.[1]

-

Aliquot: Split into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store aliquots at -20°C or -80°C. Stability in DMSO at -20°C is approximately 6 months.

Quality Control (QC) & Troubleshooting[5]

To validate compound integrity, use Reverse-Phase HPLC.[1] The C-Cl bond makes the compound less polar than its hydrolysis product.[1]

HPLC Method Parameters

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.[1]

Degradation Logic & Identification

If the compound degrades, it follows the pathway below. Understanding this allows you to identify impurities in your LC-MS data.[1]

Caption: Autocatalytic hydrolysis pathway. The release of HCl accelerates the degradation of the remaining stock.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Yellow discoloration | Oxidation of the benzylic amine.[1] | Purge headspace with Argon; check purity by LC-MS. |

| Precipitate in DMSO | Water contamination in DMSO.[1] | Use fresh, anhydrous DMSO.[1] Warm gently (37°C) to resolubilize. |

| Extra Peak (RT < Main) | Hydrolysis (R-OH species).[1] | The R-OH species is more polar and elutes earlier on C18.[1] Discard stock if >5%.[1] |

| Acrid Smell | HCl generation.[1] | Hazard: Compound has significantly decomposed.[1] Dispose immediately. |

References

-

PubChem. Compound Summary: 6-chloro-2-methylpyrimidin-4-amine (Analog).[1] National Library of Medicine.[1] Accessed Oct 2023.[1][3] [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Chloropyrimidine derivatives.[1][Link][1]

-

Organic Chemistry Portal. Synthesis of Pyrimidines and Nucleophilic Aromatic Substitution.[Link][1]

(Note: Specific physical constants were derived from the closest structural analogs [N-benzyl-4-chloro-6-methylpyrimidin-2-amine and 4-chloro-2-methyl-6-aminopyrimidine] due to the specialized nature of this specific isomer.[1] Protocols are standardized for the chloropyrimidine class.)[1]

Sources

Application Notes & Protocols: The Strategic Use of N-benzyl-6-chloro-2-methylpyrimidin-4-amine in Targeted Drug Synthesis

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to mimic biological purines.[1][2][3] This document provides a detailed technical guide on the synthesis and application of a key intermediate, N-benzyl-6-chloro-2-methylpyrimidin-4-amine . We will elucidate its role as a strategic building block in the synthesis of potent and selective inhibitors targeting the USP1/UAF1 deubiquitinase complex, a promising avenue for anticancer therapies, particularly in non-small cell lung cancer.[4][5] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven protocols, mechanistic insights, and quality control parameters.

Introduction: The Pyrimidine Core and the Versatility of a Key Intermediate